
N-Heptyl-1,3-dithietan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-1,3-dithietan-2-imine is a chemical compound that belongs to the class of imines and dithianes It features a heptyl group attached to a dithietan-2-imine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,3-dithietan-2-imine typically involves the reaction of a primary amine with a dithiane derivative. One common method is the condensation of heptylamine with 1,3-dithiane-2-one under acidic conditions to form the desired imine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of industrial-grade solvents and catalysts would also be common to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Heptyl-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imine nitrogen or the dithiane sulfur atoms, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted dithiane derivatives .
Aplicaciones Científicas De Investigación
N-Heptyl-1,3-dithietan-2-imine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Heptyl-1,3-dithietan-2-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The dithiane moiety can undergo oxidation and reduction
Propiedades
Número CAS |
59754-34-6 |
|---|---|
Fórmula molecular |
C9H17NS2 |
Peso molecular |
203.4 g/mol |
Nombre IUPAC |
N-heptyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H17NS2/c1-2-3-4-5-6-7-10-9-11-8-12-9/h2-8H2,1H3 |
Clave InChI |
ACAHXGGIQHYBBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN=C1SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


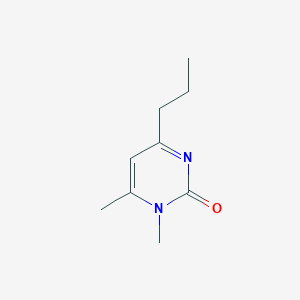
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
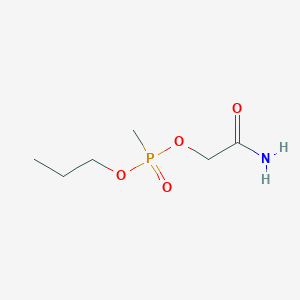
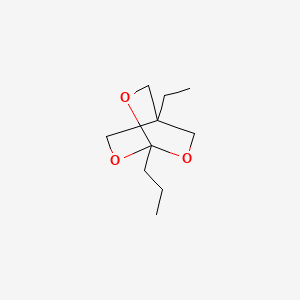

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
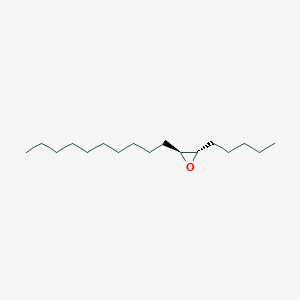
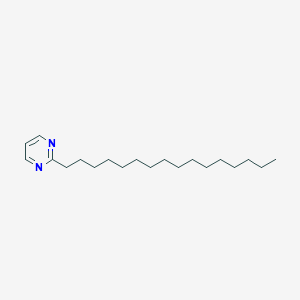
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
